N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a tetrahydro-2H-pyran-4-carboxamide core linked to a 2-fluoro-4-boronic ester-substituted phenyl group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical property for applications in medicinal chemistry and materials science . The fluorine atom enhances metabolic stability and bioavailability, while the tetrahydro-2H-pyran ring contributes to conformational rigidity and solubility .
Properties
Molecular Formula |
C18H25BFNO4 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)13-5-6-15(14(20)11-13)21-16(22)12-7-9-23-10-8-12/h5-6,11-12H,7-10H2,1-4H3,(H,21,22) |
InChI Key |
LXBHJTMIKRCKIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCOCC3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves a two-step substitution reaction. The reaction conditions include the use of specific reagents and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The reaction conditions often involve the use of catalysts and specific solvents.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.
Coupling Reactions: The boronic acid pinacol ester group makes it suitable for Suzuki coupling reactions, which are widely used in organic synthesis.
Scientific Research Applications
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, leading to high biological activity and stability. The boronic acid pinacol ester group allows it to participate in various chemical reactions, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
a) Tetrahydro-2H-pyran Derivatives with Cyano Groups
- Bromophenyl substituent vs. fluorophenyl-boronate in the target compound. Lower molecular weight (465.09 g/mol vs. target compound’s ~375–400 g/mol range estimated from analogs). Impact: Reduced stability in aqueous environments due to cyano group sensitivity to hydrolysis .
b) Fluorophenyl-Boronate vs. Trifluoromethyl/Cyano Substitutions
- EP 4374877 Derivatives (–8):
Examples include compounds with trifluoromethyl, morpholine, or pyrimidine substituents.
Key Differences:- Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to the boronate ester .
- Morpholine/pyrimidine moieties introduce hydrogen-bonding sites, improving target binding affinity in kinase inhibitors .
Impact: The target compound’s boronate enables cross-coupling but may reduce metabolic stability compared to trifluoromethyl analogs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on analogs in –10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
